molecular formula C16H14ClN5OS3 B11421724 5-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11421724
M. Wt: 424.0 g/mol
InChI Key: FEKJNWHWODAOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a chlorinated pyrimidine ring, a thiadiazole moiety, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, chlorination of the pyrimidine ring, and subsequent coupling reactions to introduce the methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorinated pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-amino-5-chloro-N,3-dimethylbenzamide

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C16H14ClN5OS3

Molecular Weight

424.0 g/mol

IUPAC Name

5-chloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H14ClN5OS3/c1-9-5-3-4-6-10(9)8-25-16-22-21-15(26-16)20-13(23)12-11(17)7-18-14(19-12)24-2/h3-7H,8H2,1-2H3,(H,20,21,23)

InChI Key

FEKJNWHWODAOGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.